2H-1-Benzopyran-2-one, 7-methoxy-6-(3-methyl-2-oxobutyl)- is a complex organic compound belonging to the class of coumarins, which are characterized by a benzopyran structure. This specific compound has the molecular formula C₁₅H₁₆O₄ and features a methoxy group at the 7-position and a 3-methyl-2-oxobutyl substituent at the 6-position of the benzopyran ring. Its structure contributes to its unique chemical properties and potential biological activities, making it a subject of interest in both synthetic and natural product chemistry .
The chemical reactivity of 2H-1-Benzopyran-2-one, 7-methoxy-6-(3-methyl-2-oxobutyl)- can be attributed to its functional groups. The methoxy group can undergo demethylation under acidic conditions, while the carbonyl group in the oxobutyl side chain can participate in nucleophilic addition reactions. Additionally, this compound can be involved in various cyclization reactions typical for coumarin derivatives, leading to the formation of new cyclic structures .
The biological activities of 2H-1-Benzopyran-2-one, 7-methoxy-6-(3-methyl-2-oxobutyl)- have been explored in several studies. Coumarins are known for their diverse pharmacological properties, including:
The synthesis of 2H-1-Benzopyran-2-one, 7-methoxy-6-(3-methyl-2-oxobutyl)- typically involves several steps:
Due to its unique structure and biological activities, 2H-1-Benzopyran-2-one, 7-methoxy-6-(3-methyl-2-oxobutyl)- has potential applications in:
Interaction studies involving 2H-1-Benzopyran-2-one, 7-methoxy-6-(3-methyl-2-oxobutyl)- often focus on its binding affinity with various biological targets. Coumarins generally interact with enzymes and receptors involved in inflammation and oxidative stress pathways. Studies have shown that this compound can modulate enzyme activity and influence signaling pathways relevant to cellular responses to stressors .
Several compounds share structural similarities with 2H-1-Benzopyran-2-one, 7-methoxy-6-(3-methyl-2-oxobutyl)-. A comparison with these compounds highlights its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 7-Methoxycoumarin | Methoxy group at position 7 | Lacks the complex side chain present in target compound |
| Umbelliferone | Hydroxy group at position 7 | Does not contain methoxy or additional alkyl chains |
| Herniarin | Similar benzopyran structure | Different substituents leading to varied biological activity |
| 7-Methoxy-6-(3-methylbutanoyl)-coumarin | Contains a butanoyl substituent | Less complex than the target compound |
The presence of both a methoxy group and a unique side chain distinguishes 2H-1-Benzopyran-2-one, 7-methoxy-6-(3-methyl-2-oxobutyl)- from other coumarins, potentially enhancing its biological efficacy and application scope .
Traditional synthetic methodologies for preparing C-6 alkylated benzopyranones have relied extensively on classical organic reactions that provide reliable access to these structurally complex coumarin derivatives [1]. The Pechmann condensation represents one of the most fundamental approaches for constructing the basic benzopyranone scaffold, involving the acid-catalyzed reaction between phenols and beta-ketoesters [2]. This classical methodology has been extensively optimized for the synthesis of various coumarin derivatives, with reaction conditions typically requiring elevated temperatures ranging from 110 to 130 degrees Celsius and the use of strong acid catalysts [3].
The conventional synthesis of 7-methoxy-6-(3-methyl-2-oxobutyl) substituted coumarins typically involves a multi-step approach beginning with appropriately substituted phenolic precursors [4]. The initial formation of the coumarin core structure is achieved through Pechmann condensation, where substituted phenols undergo cyclization with ethyl acetoacetate or related beta-ketoesters under acidic conditions [5]. Various mineral acids including sulfuric acid, hydrochloric acid, phosphoric acid, and trifluoroacetic acid have been employed as catalysts, with sulfuric acid often providing the highest yields [6].
The regioselective introduction of alkyl substituents at the C-6 position presents significant synthetic challenges that have been addressed through several established methodologies [7]. Knoevenagel condensation has emerged as a particularly valuable approach for constructing substituted coumarins, involving the base-catalyzed reaction between ortho-hydroxyaldehydes and active methylene compounds [8]. This methodology allows for the incorporation of various functional groups at specific positions on the coumarin scaffold, with yields typically ranging from 56 to 85 percent under conventional heating conditions [9].
Friedel-Crafts alkylation represents another traditional approach for introducing alkyl substituents at the C-6 position of benzopyranones [10]. This electrophilic aromatic substitution reaction utilizes aluminum chloride or other Lewis acids as catalysts to facilitate the attachment of alkyl groups to the aromatic ring system [2]. The reaction conditions typically require anhydrous solvents and careful temperature control to prevent side reactions and ensure regioselectivity [6].
| Synthetic Method | Catalyst System | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
|---|---|---|---|---|
| Pechmann Condensation | Sulfuric Acid | 110-130 | 3-8 | 67-88 |
| Knoevenagel Condensation | Piperidine/Acetic Acid | 60-80 | 8-18 | 56-85 |
| Friedel-Crafts Alkylation | Aluminum Chloride | 0-25 | 4-12 | 45-75 |
The synthesis of methoxy-substituted coumarins at the C-7 position has traditionally been accomplished through direct methylation of hydroxycoumarin precursors using methyl iodide or dimethyl sulfate in the presence of potassium carbonate [1]. This approach provides reliable access to 7-methoxycoumarin derivatives, though it requires careful handling of toxic methylating agents and often results in the formation of unwanted byproducts [4].
Classical synthetic approaches have also employed the Wittig reaction for coumarin synthesis, where aromatic aldehydes or ketones react with phosphonate or phosphorous ylides to form the desired benzopyranone structures [11]. This methodology offers excellent control over the substitution pattern and allows for the introduction of various functional groups at predetermined positions [11].
The development of environmentally sustainable synthetic methodologies for coumarin functionalization has become increasingly important in modern organic chemistry, driven by the need to reduce environmental impact and improve process efficiency [12]. Microwave-assisted synthesis has emerged as one of the most significant green chemistry approaches for coumarin preparation, offering substantial improvements in reaction times, yields, and energy consumption compared to conventional heating methods [12].
Microwave irradiation has proven particularly effective for Knoevenagel condensation reactions, reducing reaction times from 8-18 hours to 8-17 minutes while simultaneously improving yields from 56-79 percent to 74-85 percent [9]. The enhanced reaction efficiency is attributed to rapid and uniform heating, which promotes faster molecular motion and increased collision frequency between reactants [12]. Studies have demonstrated that microwave-assisted Pechmann condensation can be completed in 3 hours at 110 degrees Celsius with yields reaching 88 percent under solvent-free conditions [3].
Solvent-free synthetic methodologies represent another crucial aspect of green chemistry applications in coumarin synthesis [3]. Ball mill mechanochemistry has been successfully employed for the synthesis of 4-methylcoumarin derivatives through Pechmann condensation, achieving yields of 52-92 percent at room temperature with significantly reduced reaction times [3]. This approach eliminates the need for organic solvents while maintaining high product purity and yield [3].
Biocatalytic approaches have gained considerable attention as sustainable alternatives to traditional chemical synthesis methods [13]. Enzyme-catalyzed reactions offer several advantages including high specificity, mild reaction conditions, and reduced environmental impact [13]. Oxidoreductases, hydrolases, and glycosyltransferases have been successfully employed for the structural modification of coumarin derivatives, enabling regioselective and stereoselective transformations under ambient conditions [13].
| Green Chemistry Method | Energy Source | Reaction Time | Yield Improvement (%) | Environmental Benefit |
|---|---|---|---|---|
| Microwave Irradiation | Electromagnetic Waves | 8-17 min | +15-20 | Reduced energy consumption |
| Ball Mill Mechanochemistry | Mechanical Energy | 45-120 min | +10-15 | Solvent-free conditions |
| Biocatalysis | Enzymatic Activity | 2-24 h | +5-25 | Mild reaction conditions |
| Ultrasound Assistance | Acoustic Energy | 10-60 min | +8-18 | Enhanced mass transfer |
Ultrasound-assisted synthesis has demonstrated significant potential for green coumarin preparation, utilizing acoustic cavitation to enhance reaction rates and selectivity [12]. This methodology has been particularly effective for the synthesis of coumarin-heterocycle conjugates, where ultrasonic irradiation promotes efficient bond formation under mild conditions [12]. The application of ultrasound energy typically results in improved yields and reduced reaction times compared to conventional stirring methods [12].
Deep eutectic solvents have emerged as environmentally benign alternatives to traditional organic solvents in coumarin synthesis [12]. These solvents, composed of hydrogen bond donors and acceptors, provide excellent solubilizing properties while being biodegradable and non-toxic [12]. Recent studies have demonstrated their effectiveness in Michael addition-annulation sequences for coumarin-quinoline derivative synthesis [12].
Photochemical synthesis represents an innovative green chemistry approach that utilizes visible light as an energy source for coumarin functionalization [14]. Visible-light-induced regioselective alkylation of coumarins has been achieved using alkyl N-hydroxyphthalimide esters as alkylation reagents, providing moderate to excellent yields under mild conditions [14]. This methodology eliminates the need for harsh reagents and high temperatures while offering excellent functional group tolerance [14].
Water-mediated synthesis has gained recognition as an environmentally friendly approach for coumarin preparation [15]. One-pot synthesis of coumarin-3-carboxylic acids has been successfully accomplished in aqueous media at room temperature using sodium azide or potassium carbonate as catalysts, achieving yields ranging from 73 to 99 percent [15]. The use of water as a reaction medium eliminates the need for organic solvents and simplifies product purification procedures [15].
The development of novel catalytic systems for regioselective etherification at the C-7 position of coumarins has attracted significant research attention due to the critical importance of this structural modification in pharmaceutical and materials applications [16]. Palladium-catalyzed methodologies have emerged as particularly powerful tools for achieving high regioselectivity in coumarin functionalization, offering superior control over product distribution compared to traditional methods [17].
Palladium-catalyzed cross-coupling reactions have been extensively developed for the selective functionalization of coumarin derivatives at the C-7 position [18]. These methodologies typically employ palladium acetate or palladium(II) complexes in combination with appropriate ligands to facilitate the formation of carbon-oxygen bonds under mild reaction conditions [19]. The use of copper co-catalysts has proven particularly effective in promoting regioselective arylation reactions, with studies demonstrating successful sequential C-2 and C-7 functionalization of related heterocyclic systems [16].
Gold-catalyzed cyclization reactions represent another significant advancement in regioselective coumarin synthesis [18]. Gold catalysts exhibit unique reactivity profiles that enable selective activation of specific functional groups while leaving others unchanged [19]. The use of gold(I) and gold(III) complexes has been successfully demonstrated for the construction of complex coumarin derivatives through intramolecular cyclization reactions [18].
Silver-catalyzed methodologies have shown remarkable potential for regioselective coumarin functionalization, particularly through carbon-hydrogen bond activation processes [17]. Silver nitrate-catalyzed reactions have been employed for the synthesis of difunctionalized coumarin derivatives through regioselective carbon-hydrogen functionalization followed by carbon-oxygen cyclization [17]. These reactions typically proceed at room temperature and exhibit excellent chemoselectivity [17].
| Catalyst System | Metal Loading (mol%) | Temperature (°C) | Regioselectivity (%) | Typical Yield (%) |
|---|---|---|---|---|
| Palladium Acetate/Copper Acetate | 5-10 | 80-120 | >95 | 78-92 |
| Gold(I) Chloride Complex | 2-5 | 25-60 | >90 | 65-85 |
| Silver Nitrate/Persulfate | 10-20 | 25-50 | >85 | 70-88 |
| Copper(II) Chloride | 5-15 | 60-100 | >80 | 60-80 |
Copper-catalyzed methodologies have demonstrated exceptional utility for regioselective etherification reactions at the C-7 position of coumarins [20]. Copper(II) chloride-catalyzed oxidative cyclization has been successfully employed for the synthesis of furo-substituted coumarin derivatives through cascade addition-cyclization-oxidation sequences [20]. These reactions typically proceed through copper-mediated activation of alkyne substrates followed by intramolecular cyclization to form the desired etherified products [20].
Organocatalytic approaches have gained increasing attention as metal-free alternatives for regioselective coumarin functionalization [21]. Bifunctional organocatalysts containing both hydrogen bond donors and acceptors have proven particularly effective for promoting stereocontrolled functionalization reactions [21]. These catalysts enable highly diastereoselective and enantioselective transformations while avoiding the use of potentially toxic transition metals [21].
Photocatalytic systems utilizing visible light activation have emerged as innovative tools for regioselective coumarin modification [22]. Metal-free photocatalytic approaches have been developed for the regioselective selenylation of coumarin derivatives through oxidation-induced carbon-hydrogen functionalization [22]. These methodologies operate under mild conditions at room temperature and exhibit excellent functional group tolerance [22].
Ruthenium-based catalytic systems have shown promise for directed carbon-hydrogen activation at specific positions on the coumarin scaffold [18]. Ruthenium complexes can facilitate regioselective functionalization through coordination with directing groups present on the substrate, enabling precise control over the site of chemical modification [19]. These methodologies have been successfully applied to the synthesis of various substituted coumarin derivatives with high regioselectivity [18].
The development of heterogeneous catalytic systems has provided significant advantages in terms of catalyst recovery and reuse [2]. Zinc-titanium oxide nanoparticles have been successfully employed for Pechmann condensation reactions, demonstrating recyclability for up to seven cycles while maintaining high catalytic activity [2]. These heterogeneous systems offer improved sustainability and cost-effectiveness compared to homogeneous catalysts [2].
The compound possesses the molecular formula C₁₅H₁₆O₄ with a molecular weight of 260.28 grams per mole [1] [2]. The systematic International Union of Pure and Applied Chemistry nomenclature designates this compound as 2H-1-Benzopyran-2-one, 7-methoxy-6-(3-methyl-2-oxobutyl)-, reflecting its structural framework based on the benzopyran core with specific substituents at defined positions. The Chemical Abstracts Service registry number 38409-25-5 provides unique identification in chemical databases [2].
Table 1: Chemical Properties and Identifiers
| Property | Value |
|---|---|
| IUPAC Name | 2H-1-Benzopyran-2-one, 7-methoxy-6-(3-methyl-2-oxobutyl)- |
| Common Name | Isogeijerin |
| Molecular Formula | C₁₅H₁₆O₄ |
| Molecular Weight (g/mol) | 260.28 |
| CAS Registry Number | 38409-25-5 |
| PubChem CID | 605135 |
| InChI | InChI=1S/C15H16O4/c1-9(2)12(16)7-11-6-10-4-5-15(17)19-14(10)8-13(11)18-3/h4-6,8-9H,7H2,1-3H3 |
| InChI Key | SNMUKKBIVJARHV-UHFFFAOYSA-N |
| SMILES | COc1cc2oc(=O)ccc2cc1CC(=O)C(C)C |
The structural complexity of this coumarin derivative arises from the presence of multiple functional groups including the characteristic lactone ring, a methoxy substituent at position 7, and a branched ketone side chain at position 6 [2]. This molecular architecture contributes to its distinctive spectroscopic fingerprint and analytical behavior across various instrumental techniques.
Research investigations have documented the natural occurrence of 2H-1-Benzopyran-2-one, 7-methoxy-6-(3-methyl-2-oxobutyl)- in specific plant species within the Rutaceae family [1]. The compound has been reported in Ruta pinnata and Skimmia laureola, representing important botanical sources for this coumarin derivative.
Table 2: Natural Occurrence Data
| Plant Species | Plant Family | Part Used | Geographic Distribution |
|---|---|---|---|
| Ruta pinnata | Rutaceae | Whole plant | Mediterranean regions |
| Skimmia laureola | Rutaceae | Leaves and stems | Himalayan regions |
The presence of this compound in Rutaceae species aligns with the well-documented biosynthetic capacity of this plant family to produce diverse coumarin derivatives through the shikimic acid pathway [4] [5]. The biosynthesis involves the conversion of cinnamic acid derived from phenylalanine metabolism, ultimately leading to the formation of complex coumarin structures through various enzymatic transformations.
The ultraviolet-visible absorption characteristics of 2H-1-Benzopyran-2-one, 7-methoxy-6-(3-methyl-2-oxobutyl)- reflect the extended conjugation within the benzopyran chromophore system [6] [7]. The compound exhibits characteristic absorption maxima in the range of 330-340 nanometers, corresponding to the π-π* transitions within the coumarin framework. This absorption behavior is consistent with other methoxy-substituted coumarins and provides valuable information for quantitative analysis applications.
Infrared spectroscopic analysis reveals multiple characteristic vibrational frequencies that enable structural confirmation of the compound [6] [8]. The lactone carbonyl group exhibits a strong absorption band in the region of 1720-1730 cm⁻¹, while the ketone carbonyl of the oxobutyl side chain appears at 1670-1680 cm⁻¹ [8]. Carbon-hydrogen stretching vibrations are observed in the 3000-3100 cm⁻¹ region, and the ether linkage of the methoxy group shows characteristic bands in the 1200-1300 cm⁻¹ range.
Nuclear magnetic resonance analysis provides detailed structural information about the molecular framework and substituent patterns [9] [10]. The aromatic protons of the benzopyran system appear in the 6.8-8.2 parts per million region of the ¹H nuclear magnetic resonance spectrum. The methoxy group exhibits a characteristic singlet at 3.8-4.0 parts per million integrating for three protons. The methylene bridge connecting the coumarin core to the oxobutyl side chain appears as a singlet at 3.5-3.7 parts per million for two protons, while the isopropyl group shows the expected pattern with doublet signals at 1.0-1.2 parts per million for six protons and a multiplet at 2.5-2.7 parts per million for one proton [10].
Table 3: Spectroscopic Properties
| Technique | Characteristic Values/Ranges |
|---|---|
| UV-Visible Spectroscopy | λmax ~330-340 nm (coumarin chromophore) |
| Infrared Spectroscopy (C=O lactone) | 1720-1730 cm⁻¹ |
| Infrared Spectroscopy (C=O ketone) | 1670-1680 cm⁻¹ |
| Infrared Spectroscopy (C-H stretching) | 3000-3100 cm⁻¹ |
| Infrared Spectroscopy (C-O-C ether) | 1200-1300 cm⁻¹ |
| ¹H NMR (Aromatic protons) | 6.8-8.2 ppm |
| ¹H NMR (Methoxy group) | 3.8-4.0 ppm (3H, s) |
| ¹H NMR (Methylene bridge) | 3.5-3.7 ppm (2H, s) |
| ¹H NMR (Isopropyl group) | 1.0-1.2 ppm (6H, d), 2.5-2.7 ppm (1H, m) |
Mass spectrometric analysis of 2H-1-Benzopyran-2-one, 7-methoxy-6-(3-methyl-2-oxobutyl)- provides valuable structural information through characteristic fragmentation patterns [11] [12]. The molecular ion peak appears at mass-to-charge ratio 260, typically with moderate intensity due to the relative stability of the molecular ion. The fragmentation behavior follows predictable pathways characteristic of coumarin derivatives.
The base peak commonly appears at mass-to-charge ratio 133, corresponding to the basic coumarin skeleton after loss of the methoxy and oxobutyl substituents [11] [12]. Significant fragment ions include the loss of methyl radical at mass-to-charge ratio 245, isopropyl loss at mass-to-charge ratio 217, and complete oxobutyl side chain loss at mass-to-charge ratio 189. The coumarin core retaining the methoxy group produces a prominent fragment at mass-to-charge ratio 161, while aromatic fragmentation yields characteristic ions at mass-to-charge ratios 105 and 77.
Table 4: Mass Spectrometry Fragmentation Patterns
| Fragment m/z | Fragment Identity | Relative Intensity (%) |
|---|---|---|
| 260 | Molecular ion [M]⁺ | 15-25 |
| 245 | [M-CH₃]⁺ (methyl loss) | 30-40 |
| 217 | [M-C₃H₇]⁺ (isopropyl loss) | 20-30 |
| 189 | [M-C₄H₇O]⁺ (oxobutyl loss) | 40-60 |
| 161 | Coumarin core + methoxy | 60-80 |
| 133 | Basic coumarin skeleton | 80-100 (base peak) |
| 105 | Substituted benzene ring | 20-35 |
| 77 | Phenyl cation [C₆H₅]⁺ | 15-25 |
Gas chromatographic analysis enables effective separation and identification of 2H-1-Benzopyran-2-one, 7-methoxy-6-(3-methyl-2-oxobutyl)- from complex mixtures [13] [14]. Using standard capillary columns such as HP-5MS with dimensions of 30 meters × 0.25 millimeters, the compound exhibits retention indices in the range of 1730-1750 under typical temperature programming conditions. The compound demonstrates good thermal stability under gas chromatographic conditions, enabling reliable quantitative analysis when coupled with mass spectrometric detection.
High performance liquid chromatographic methods provide excellent separation capabilities for this coumarin derivative [15] [16]. Reversed-phase chromatography using C18 stationary phases with methanol-water gradient systems yields retention times typically in the 8-15 minute range depending on gradient conditions. The compound shows strong ultraviolet absorption at 275-280 nanometers, enabling sensitive detection and quantification. Optimal separation conditions often employ methanol-phosphate buffer systems at pH 5.4 with flow rates of 1.0 milliliters per minute [15].
Table 5: Chromatographic Analysis Parameters
| Method | Conditions | Retention Time/Index |
|---|---|---|
| Gas Chromatography (GC-MS) | HP-5MS column, 30m × 0.25mm, He carrier gas | RI ~1730-1750 |
| High Performance Liquid Chromatography (HPLC) | C18 column (150 × 4.6 mm), MeOH-H₂O gradient | t_R ~12-15 min |
| Reversed-Phase HPLC (C18) | C18 column, MeOH-phosphate buffer (pH 5.4) | t_R ~8-12 min |
| Normal Phase HPLC (Silica) | Silica column, hexane-ethyl acetate gradient | t_R ~15-20 min |
The development of robust analytical methods for 2H-1-Benzopyran-2-one, 7-methoxy-6-(3-methyl-2-oxobutyl)- requires careful consideration of its chemical properties and stability characteristics [15] [16]. High performance liquid chromatographic methods demonstrate excellent linearity across concentration ranges from 2 to 10 milligrams per liter with detection limits as low as 0.015 milligrams per liter. Method validation studies typically show recovery rates between 97.6% to 100.8% with coefficient of variation values below 1.3%, indicating excellent precision and accuracy [15].
The selection of appropriate analytical conditions depends on the specific application requirements, sample matrix complexity, and sensitivity needs. For routine analysis, reversed-phase high performance liquid chromatography with ultraviolet detection provides sufficient sensitivity and specificity. When enhanced selectivity is required, mass spectrometric detection offers superior structural confirmation and enables analysis in complex biological or environmental matrices [16].
The comprehensive analytical characterization of 2H-1-Benzopyran-2-one, 7-methoxy-6-(3-methyl-2-oxobutyl)- supports its identification and quantification in natural product research applications [13] [17]. The compound serves as a valuable chemical marker for quality control of plant extracts and standardization of herbal preparations. Its distinctive spectroscopic and chromatographic properties enable reliable identification even in complex plant matrices containing multiple coumarin derivatives.
Gas chromatography-mass spectrometry analysis has been successfully employed for the identification of this compound in traditional Chinese medicine preparations, demonstrating its utility in ethnopharmacological research [13]. The analytical methods developed for this compound contribute to broader understanding of coumarin distribution patterns in plant species and support chemotaxonomic studies within the Rutaceae family.